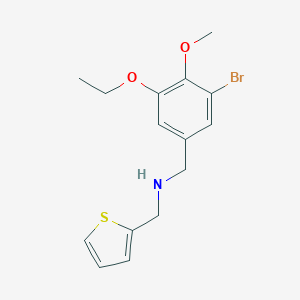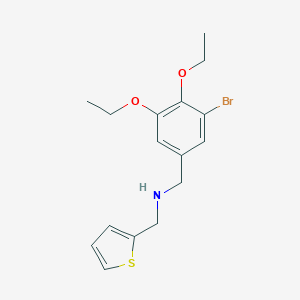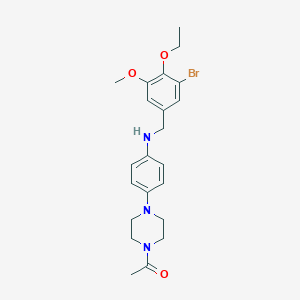![molecular formula C22H28N2O3 B283443 N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide](/img/structure/B283443.png)
N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide, also known as AMG 172 is a chemical compound that has been studied for its potential therapeutic applications in cancer treatment and other diseases. It is a small molecule inhibitor that targets the transcription factor known as STAT3, which is involved in the regulation of cell growth, differentiation, and survival.
Mechanism of Action
The mechanism of action of N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide 172 involves the inhibition of the transcription factor STAT3, which is involved in the regulation of cell growth, differentiation, and survival. STAT3 is overexpressed in many types of cancer, and its inhibition has been shown to have therapeutic benefits in preclinical studies.
Biochemical and Physiological Effects:
N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide 172 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It has also been found to have anti-inflammatory effects, and to modulate the immune response in various disease models.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide 172 is its specificity for STAT3, which makes it a valuable tool for studying the role of this transcription factor in various disease models. However, its potency and efficacy may vary depending on the cell type and experimental conditions, and further optimization may be required for its clinical translation.
Future Directions
There are several potential future directions for research on N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide 172 and its therapeutic applications. These include:
1. Development of more potent and selective STAT3 inhibitors.
2. Combination therapy with other chemotherapeutic agents to enhance efficacy.
3. Investigation of the role of STAT3 in other disease models, such as neurodegenerative disorders and infectious diseases.
4. Development of targeted drug delivery systems to improve bioavailability and reduce toxicity.
5. Clinical trials to evaluate the safety and efficacy of N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide 172 in cancer patients.
In conclusion, N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide 172 is a promising small molecule inhibitor that targets the transcription factor STAT3, and has shown potential therapeutic benefits in cancer treatment and other diseases. Further research is needed to optimize its potency and efficacy, and to evaluate its safety and clinical efficacy in human trials.
Synthesis Methods
The synthesis of N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide 172 involves several steps, including the reaction of 4-(allyloxy)-3-methoxybenzaldehyde with 4-aminophenylpentanamide to form the intermediate compound, which is then further reacted with various reagents to produce the final product. The synthesis process has been described in detail in several research papers and patents.
Scientific Research Applications
N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide 172 has been studied extensively for its potential therapeutic applications in cancer treatment, as well as other diseases such as inflammatory bowel disease, rheumatoid arthritis, and asthma. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and has been found to be effective in combination with other chemotherapeutic agents.
properties
Molecular Formula |
C22H28N2O3 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[4-[(3-methoxy-4-prop-2-enoxyphenyl)methylamino]phenyl]pentanamide |
InChI |
InChI=1S/C22H28N2O3/c1-4-6-7-22(25)24-19-11-9-18(10-12-19)23-16-17-8-13-20(27-14-5-2)21(15-17)26-3/h5,8-13,15,23H,2,4,6-7,14,16H2,1,3H3,(H,24,25) |
InChI Key |
CXDFRMHDDUUBRS-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC=C)OC |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B283363.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid](/img/structure/B283364.png)





![(3-Chloro-4-ethoxy-5-methoxybenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B283373.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine](/img/structure/B283374.png)

![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B283378.png)
![5-bromo-N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283381.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283382.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B283383.png)